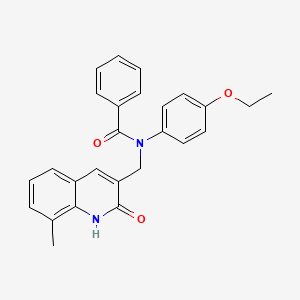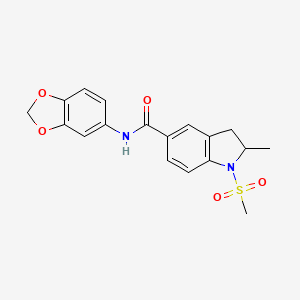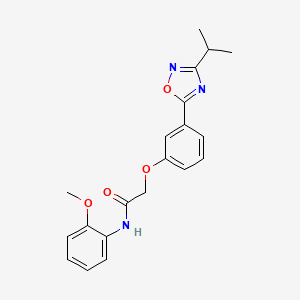
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing tumor cell migration and invasion. Additionally, this compound may exert its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide exhibits various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit cell cycle progression, and suppress tumor cell migration and invasion. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide is its potential use as an anticancer and anti-inflammatory agent. Additionally, this compound exhibits good solubility in various solvents, making it easy to handle in laboratory experiments. However, one of the limitations of this compound is its relatively low stability, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide. One of the primary areas of research is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, studies are needed to investigate the potential toxicity and safety of this compound in vivo. Finally, there is a need to explore the potential use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its efficacy.
Synthesemethoden
The synthesis of 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-(3-bromo-phenoxy)-N-(2-methoxyphenyl)acetamide with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in various research applications. One of the primary areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)19-22-20(27-23-19)14-7-6-8-15(11-14)26-12-18(24)21-16-9-4-5-10-17(16)25-3/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDCZGIHUJFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


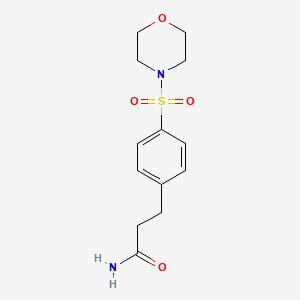





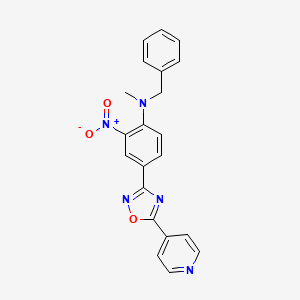
![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
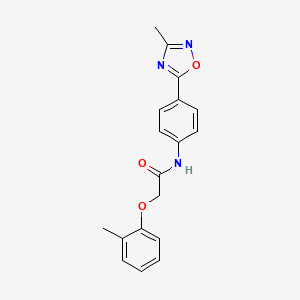
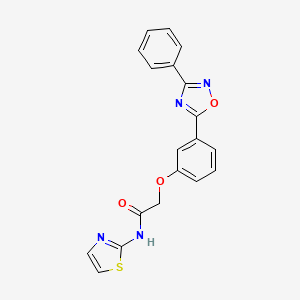
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
